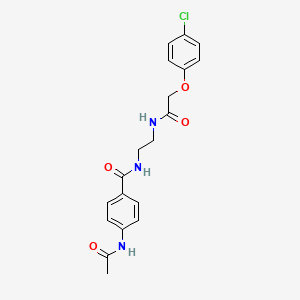
4-acetamido-N-(2-(2-(4-chlorophenoxy)acetamido)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-acetamido-N-(2-(2-(4-chlorophenoxy)acetamido)ethyl)benzamide, also known as Compound 29, is a synthetic compound that has been developed for its potential use as an anticancer agent. The compound has been shown to have promising results in preclinical studies, and its mechanism of action has been studied extensively. In
Applications De Recherche Scientifique
Molecular Docking and Anti-Inflammatory Activity
4-acetamido-N-(2-(2-(4-chlorophenoxy)acetamido)ethyl)benzamide has been synthesized and characterized, showing significant anti-inflammatory activity. This was confirmed through in silico modeling targeting the cyclooxygenase COX-1 and COX-2 domains. The compound's structure was determined using single crystal X-ray diffraction studies, and its three-dimensional structure was optimized using density functional theory calculations. The vibrational analysis indicated that the optimized structure is not in an excited state, and frontier molecular orbitals analysis helped understand electronic charge transfer within the molecule. Hirshfeld surface and energy framework analyses were conducted to investigate the stability and intermolecular interactions of the compound. Atom in molecule calculations validated the different intramolecular interactions, highlighting its potential as an anti-inflammatory drug (Al-Ostoot et al., 2020).
Antitubercular Scaffold Synthesis
The compound served as a basis for synthesizing a series of derivatives with promising anti-tubercular activity. These derivatives showed significant in vitro activity against Mycobacterium tuberculosis, with IC50 values of less than 1 µg/mL, and were non-cytotoxic against the human cancer cell line HeLa. A molecular docking study with the essential enzyme InhA of Mycobacterium suggested that some derivatives are particularly active, underscoring their potential as anti-tubercular agents. The derivatives also complied with Lipinski’s rule of five, indicating favorable ADMET properties for drug discovery (Nimbalkar et al., 2018).
Synthesis and Characterization of Benzamide Derivatives
Another study focused on synthesizing and characterizing N-aryl amino-4-acetamido-2-ethoxy benzamides. These compounds were obtained by reacting hydrazine with methyl-4-acetamido-2-ethoxy benzoate, followed by condensation with different aromatic acid chloride. The synthesized compounds were screened for antimicrobial activity, showcasing the broad potential of this compound derivatives in developing new antimicrobial agents (Padaliya & Parsania, 2015).
Mécanisme D'action
The compound “4-acetamido-N-(2-(2-(4-chlorophenoxy)acetamido)ethyl)benzamide” acts as an inhibitor of TMEM206, a protein that conducts chloride ions across plasma and vesicular membranes . It has been found to inhibit TMEM206 mediated currents and does not contribute to acid-induced cell death in colorectal cancer cells .
Analyse Biochimique
Biochemical Properties
It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
The effects of 4-acetamido-N-(2-(2-(4-chlorophenoxy)acetamido)ethyl)benzamide on various types of cells and cellular processes are still being explored. Preliminary studies suggest that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propriétés
IUPAC Name |
4-acetamido-N-[2-[[2-(4-chlorophenoxy)acetyl]amino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O4/c1-13(24)23-16-6-2-14(3-7-16)19(26)22-11-10-21-18(25)12-27-17-8-4-15(20)5-9-17/h2-9H,10-12H2,1H3,(H,21,25)(H,22,26)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORYASJGJJVJWCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

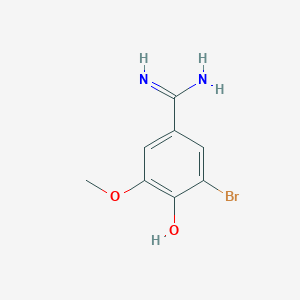

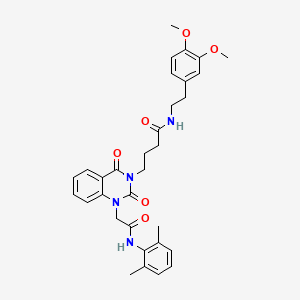
![3-{[(3-methoxyphenyl)methyl]sulfanyl}-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole](/img/structure/B3011965.png)
![1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethanone](/img/structure/B3011966.png)
![ethyl 2-(3-fluorobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B3011971.png)
![(E)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-N-[[2-(trifluoromethoxy)phenyl]methyl]prop-2-enamide](/img/structure/B3011973.png)
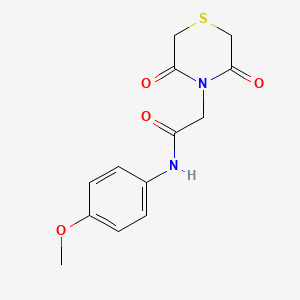

carbamoyl}methyl 2-chloropyridine-3-carboxylate](/img/structure/B3011977.png)

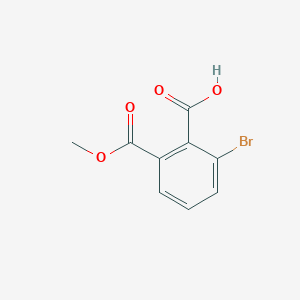
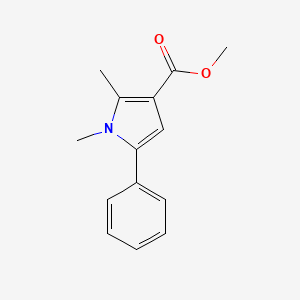
![(3Z)-3-[2-(2-bromo-4-methylphenyl)hydrazinylidene]piperidin-2-one](/img/structure/B3011983.png)